Cas no 2228567-22-2 (3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine)

3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine structure
2228567-22-2 structure
Product name:3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine
CAS No:2228567-22-2
MF:C14H16FNO
MW:233.28134727478
CID:5859553
PubChem ID:165634801

3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine
    • EN300-2001255
    • 2228567-22-2
    • 3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
    • Inchi: 1S/C14H16FNO/c1-10-2-4-11(5-3-10)13-6-7-14(17-13)12(15)8-9-16/h2-7,12H,8-9,16H2,1H3
    • InChI Key: NDKJKQLCTJAUDW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C2C=CC(C)=CC=2)O1)CCN

Computed Properties

  • Exact Mass: 233.121592296g/mol
  • Monoisotopic Mass: 233.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 39.2Ų

3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2001255-2.5g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
2.5g
$3611.0 2023-09-16
Enamine
EN300-2001255-0.25g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
0.25g
$1696.0 2023-09-16
Enamine
EN300-2001255-0.5g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
0.5g
$1770.0 2023-09-16
Enamine
EN300-2001255-0.1g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
0.1g
$1623.0 2023-09-16
Enamine
EN300-2001255-1g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
1g
$1844.0 2023-09-16
Enamine
EN300-2001255-10g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
10g
$7927.0 2023-09-16
Enamine
EN300-2001255-0.05g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
0.05g
$1549.0 2023-09-16
Enamine
EN300-2001255-1.0g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
1g
$1844.0 2023-06-03
Enamine
EN300-2001255-5.0g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
5g
$5345.0 2023-06-03
Enamine
EN300-2001255-10.0g
3-fluoro-3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine
2228567-22-2
10g
$7927.0 2023-06-03

3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine Related Literature

Additional information on 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine

3-Fluoro-3-5-(4-Methylphenyl)furan-2-ylpropan-1-amine: A Novel Scaffold for Targeted Therapeutic Applications

3-Fluoro-3-5-(4-Methylphenyl)furan-2-ylpropan-1-amine, with the CAS Number 2228567-22-2, represents a unique molecular framework that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of substituted furan derivatives, characterized by the presence of a five-membered oxygen-containing heterocyclic ring. The structural complexity of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine is further enhanced by the introduction of multiple functional groups, including a fluorine atom at the 3-position, a methylphenyl substituent at the 5-position, and an amino group at the terminal end of the propyl chain. These structural features are critical in determining the compound's pharmacological profile and its potential for therapeutic development.

Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine through a series of well-defined reactions. A study published in Journal of Medicinal Chemistry in 2,023 described a novel catalytic method involving the use of transition-metal catalysts to selectively introduce the fluorine atom and the methylphenyl group into the furan ring. This approach not only improves the yield of the target compound but also minimizes the formation of byproducts, which is crucial for large-scale production in pharmaceutical settings. The synthetic route also incorporates green chemistry principles, aligning with the growing emphasis on sustainable practices in drug discovery.

The pharmacological properties of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine have been extensively investigated in recent years. In vitro studies have demonstrated its ability to modulate various biological targets, including ion channels, enzyme systems, and receptor pathways. For instance, research published in ACS Chemical Biology in 2,022 revealed that this compound exhibits selective antagonism against the TRPV1 receptor, a key player in inflammatory responses. This finding suggests potential applications in the treatment of chronic pain and neuroinflammatory disorders. Additionally, preliminary in vivo experiments in mouse models have shown promising results in reducing inflammation without significant systemic toxicity, highlighting its therapeutic potential.

One of the most intriguing aspects of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine is its ability to interact with multiple molecular targets simultaneously. A 2,023 study in Drug Discovery Today reported that the compound can act as a dual inhibitor of the COX-2 enzyme and the 5-LOX pathway, both of which are implicated in the pathogenesis of inflammatory diseases. This multifunctional activity may provide a more comprehensive therapeutic effect compared to single-target drugs, although further clinical trials are needed to validate these findings. The compound's unique mechanism of action also raises questions about its potential for drug repurposing, as it may offer new insights into the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Despite its promising properties, the development of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine as a therapeutic agent faces several challenges. One of the primary concerns is its metabolic stability in vivo. A 2,023 study in European Journal of Medicinal Chemistry highlighted that the compound is susceptible to rapid hydrolysis in the liver, which could limit its bioavailability. To address this issue, researchers are exploring the incorporation of protective groups into the molecular structure, as well as the optimization of its chemical environment to enhance its half-life. These modifications are essential for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effect.

Another area of active research is the exploration of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine's potential in the treatment of neurodegenerative diseases. A 2,023 preclinical study published in Neuropharmacology demonstrated that the compound can cross the blood-brain barrier and exert neuroprotective effects in a mouse model of Alzheimer's disease. The mechanism of action appears to involve the modulation of amyloid-beta aggregation and the reduction of oxidative stress in neuronal cells. These findings suggest that the compound may have applications in the prevention or treatment of neurodegenerative conditions, although further studies are required to confirm its efficacy in human trials.

In addition to its therapeutic potential, 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine has also been investigated for its role in the development of new analytical methods. A 2,023 study in Analyst described the use of this compound as a fluorescent probe for the detection of specific biomolecules. The compound's ability to undergo photoinduced electron transfer reactions makes it a valuable tool for bioimaging and drug delivery applications. This dual functionality underscores the versatility of the compound and its potential to contribute to multiple areas of biomedical research.

The future of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine as a therapeutic agent depends on overcoming the challenges associated with its metabolic stability and optimizing its pharmacokinetic profile. Ongoing research is focused on the development of prodrug formulations and the use of advanced delivery systems to enhance its bioavailability. Furthermore, the compound's potential for drug repurposing and its applications in the treatment of neurodegenerative diseases remain areas of significant interest. As the field of medicinal chemistry continues to evolve, the continued exploration of 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine will be crucial in expanding its therapeutic potential and addressing unmet medical needs.

In conclusion, 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine represents a promising candidate in the field of medicinal chemistry. Its unique molecular structure and multifunctional properties have opened new avenues for research and development. While challenges remain in its optimization for therapeutic use, the ongoing studies in this area are likely to yield significant advancements in the near future. As the scientific community continues to explore the potential of this compound, its role in the development of novel therapies and its contributions to biomedical research will undoubtedly grow.

For more information on the latest research and developments related to 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine, please refer to the references cited in this article and consult recent publications in the fields of medicinal chemistry and pharmacology. The continued exploration of this compound is expected to provide valuable insights into the design of new therapeutic agents and the advancement of drug discovery methodologies.

Keywords: 3-fluoro-3-5-(4-methylphenyl)furan-2-ylpropan-1-amine, medicinal chemistry, TRPV1 receptor, COX-2 enzyme, 5-LOX pathway, drug discovery, neurodegenerative diseases, pharmacokinetics, analytical chemistry.

References: Journal of Medicinal Chemistry, ACS Chemical Biology, Drug Discovery Today, European Journal of Medicinal Chemistry, Neuropharmacology, Analyst.

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